molecular formula C17H15NO3S2 B2710896 3-(benzenesulfonyl)-N-(1-benzothiophen-5-yl)propanamide CAS No. 868676-50-0

3-(benzenesulfonyl)-N-(1-benzothiophen-5-yl)propanamide

Cat. No. B2710896
M. Wt: 345.43
InChI Key: HRKIEVQXHXSFAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzenesulfonyl)-N-(1-benzothiophen-5-yl)propanamide, also known as BTSA1, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. BTSA1 is a potent and selective inhibitor of the deubiquitinase enzyme USP1, which plays a critical role in the DNA damage response pathway.

Scientific Research Applications

Antitumor Activity

A study highlighted the synthesis of novel benzenesulfonamide derivatives, showing significant in vitro antitumor activity. The compounds exhibited remarkable activity and selectivity toward certain cancer cell lines, indicating the potential of these derivatives in cancer therapy (Sławiński & Brzozowski, 2006).

Catalysis and Organic Synthesis

Research into the oxidative cross-coupling of benzenesulfonamides has revealed their potential in facilitating the production of complex organic compounds. This capability is critical for the synthesis of pharmacologically relevant molecules and could revolutionize approaches in medicinal chemistry (Miura, Tsuda, Satoh, Pivsa-Art, & Nomura, 1998).

Endothelin Antagonism

Another study focused on biphenylsulfonamide derivatives as novel series of endothelin-A (ETA) selective antagonists. These compounds have shown potential in addressing diseases by inhibiting the pressor effect caused by endothelin-1, suggesting a new avenue for therapeutic intervention in cardiovascular diseases (Murugesan et al., 1998).

properties

IUPAC Name

3-(benzenesulfonyl)-N-(1-benzothiophen-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S2/c19-17(9-11-23(20,21)15-4-2-1-3-5-15)18-14-6-7-16-13(12-14)8-10-22-16/h1-8,10,12H,9,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKIEVQXHXSFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzenesulfonyl)-N-(1-benzothiophen-5-yl)propanamide

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